4-iodo-1-methyl-1H-pyrazole-3-carbonitrile
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound that features an iodine atom, a methyl group, and a nitrile group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole-3-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-pyrazole-3-carbonitrile.
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Fluoro-1-methyl-1H-pyrazole-3-carbonitrile
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the larger atomic radius and higher polarizability of the iodine atom. This can result in different reactivity and binding properties, making it suitable for specific applications where halogen bonding and steric effects are crucial.
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLLIUBNRIIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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